

# (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid chemical structure and IUPAC name.

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## Compound of Interest

**Compound Name:** (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid

**Cat. No.:** B113005

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## An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid

This guide provides a comprehensive overview of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, a key building block in synthetic peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, relevant metabolic pathways, and detailed protocols for its application in solid-phase peptide synthesis.

## Chemical Structure and IUPAC Name

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, commonly known in the scientific literature as Boc-L- $\alpha$ -aminoadipic acid (Boc-L-Aad-OH), is a derivative of the non-proteinogenic amino acid L- $\alpha$ -aminoadipic acid. The molecule features a tert-butoxycarbonyl (Boc) protecting group on the  $\alpha$ -amino group, which is crucial for its application in stepwise peptide synthesis.

**IUPAC Name:** (2S)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid<sup>[1]</sup>

**Synonyms:** Boc-L- $\alpha$ -aminoadipic acid, Boc-L-Aad-OH, N-Boc-L-2-aminoadipic acid

**Chemical Structure:**

**Chemical Structure of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid.**

## Physicochemical and Computed Properties

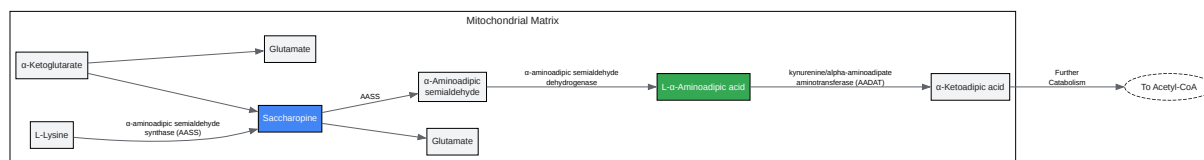
A summary of the key physicochemical and computed properties of **(S)-2-((tert-butoxycarbonyl)amino)hexanedioic acid** is presented in the table below. This data is essential for handling, storage, and application of the compound in experimental settings.

Property	Value	Reference
Identifiers		
CAS Number	77302-72-8	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>19</sub> NO <sub>6</sub>	[2]
Molecular Weight	261.27 g/mol	[1][2]
InChI Key	QDTDLMJRZPSKDM-ZETCQYMHSA-N	[1]
Physical Properties		
Physical Form	White to yellow powder or crystals	[1]
Purity	≥95%	[1][2]
Storage Conditions	Sealed in dry, Room Temperature	[1][2]
Computed Properties		
Topological Polar Surface Area (TPSA)	112.93 Å <sup>2</sup>	[3]
logP	1.2192	[3]
Hydrogen Bond Acceptors	4	[3]
Hydrogen Bond Donors	3	[3]
Rotatable Bonds	6	[3]

## Biological Context: The Lysine Degradation Pathway

**(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid** is the protected form of L- $\alpha$ -aminoadipic acid, a key intermediate in the metabolic degradation of the essential amino acid L-lysine. In humans, this pathway primarily occurs in the mitochondria of hepatocytes. The degradation of lysine converges to form  $\alpha$ -aminoadipic acid, which is then further catabolized. Understanding this pathway is crucial for researchers in metabolic diseases, as  $\alpha$ -aminoadipic acid has been identified as a potential biomarker for conditions such as diabetes.

The diagram below illustrates the major steps in the saccharopine pathway of lysine degradation, leading to the formation of  $\alpha$ -aminoadipic acid.



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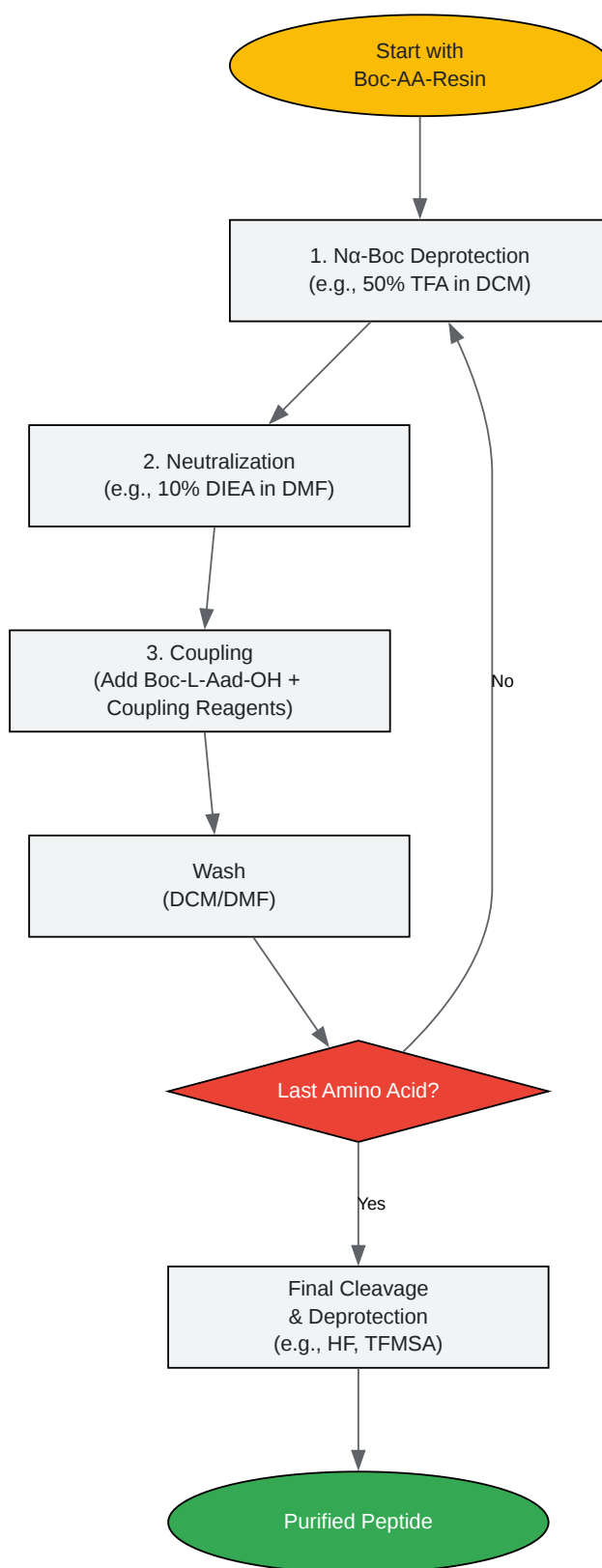
Lysine degradation via the saccharopine pathway.

## Experimental Protocols

The primary application of **(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid** is in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the  $\alpha$ -amino function, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

## General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a cyclical process involving several key steps: deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin support and removal of all side-chain protecting groups.



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General workflow for Boc solid-phase peptide synthesis (SPPS).

## Detailed Protocol for a Single Coupling Cycle in Boc-SPPS

The following is a generalized protocol for a single cycle of deprotection, neutralization, and coupling using **(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid** on a peptide-resin.

### Materials and Reagents:

- Peptide-resin (swollen in Dichloromethane, DCM)
- Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
- Neutralization solution: 10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
- **(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid** (Boc-L-Aad-OH)
- Coupling reagent (e.g., HBTU/HOBt)
- Anhydrous DMF

### Procedure:

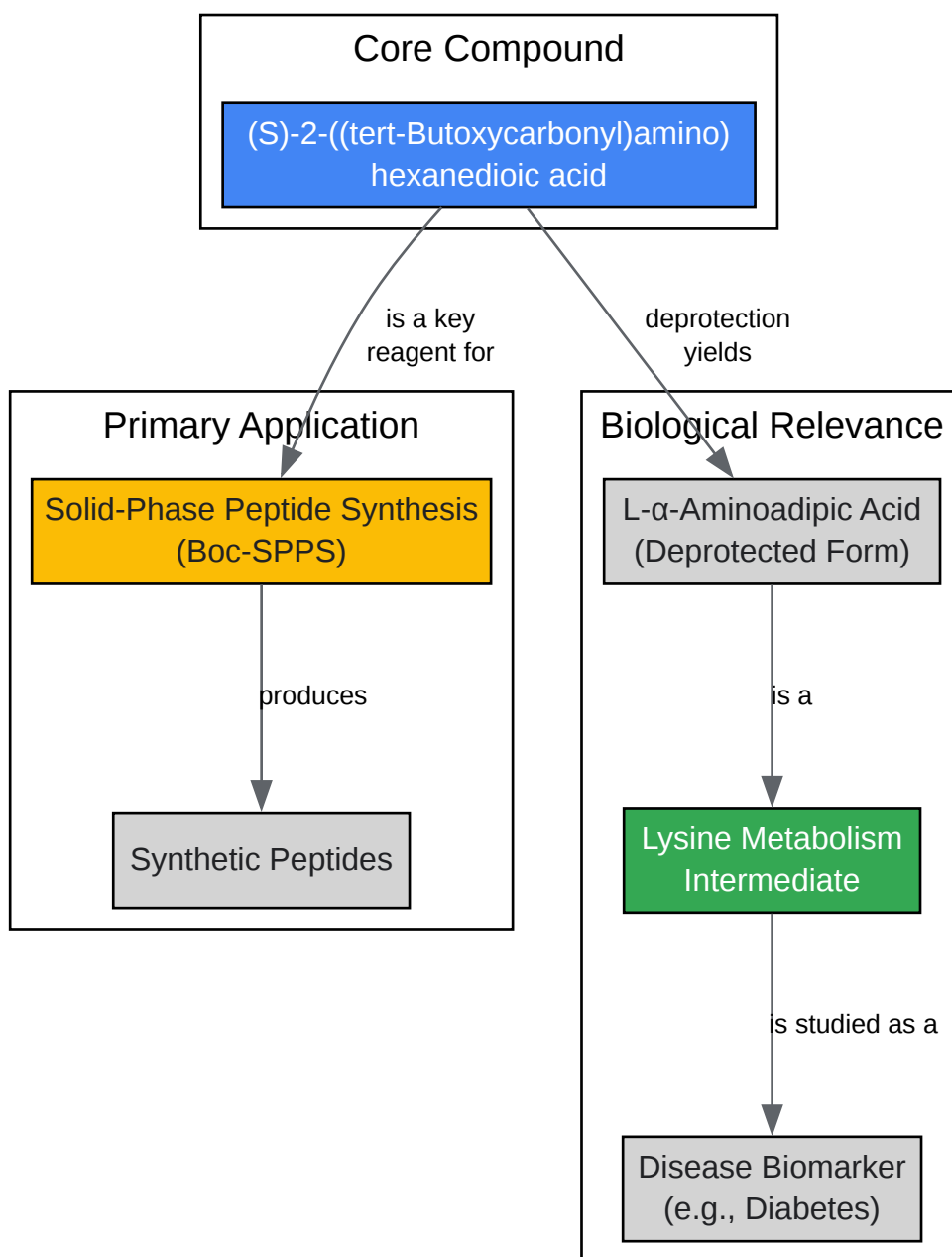
- **N $\alpha$ -Boc Deprotection:**
  - To the swollen peptide-resin in a reaction vessel, add the deprotection solution (50% TFA in DCM).
  - Agitate the mixture for 2 minutes and drain the solution.
  - Add a fresh portion of the deprotection solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[\[4\]](#)
  - Drain the solution and wash the resin thoroughly with DCM (3-5 times) and then with DMF (3-5 times) to remove residual acid.
- **Neutralization:**
  - Add the neutralization solution (10% DIEA in DMF) to the resin.

- Agitate for 2 minutes and drain.
- Repeat the neutralization step one more time to ensure the N-terminal amine is in its free base form.
- Wash the resin thoroughly with DMF (3-5 times) to remove excess base.
- Coupling of Boc-L-Aad-OH:
  - In a separate vessel, dissolve Boc-L-Aad-OH (2-4 equivalents relative to the resin loading) and a suitable coupling agent like HBTU (2-4 equivalents) in a minimal amount of anhydrous DMF.
  - Add DIEA (4-6 equivalents) to the solution to activate the carboxylic acid groups of Boc-L-Aad-OH.
  - Immediately add the activated amino acid solution to the neutralized peptide-resin.
  - Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test to check for the presence of free primary amines.
  - Once the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution.
  - Wash the peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove unreacted reagents and byproducts.

The resulting peptide-resin is now ready for the next deprotection and coupling cycle.

## Logical Relationships and Applications

**(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid** is a cornerstone reagent that links the principles of organic chemistry (protection group strategy) with the biological applications of peptides and the study of metabolic pathways. Its utility stems from its ability to be selectively incorporated into a peptide chain, which can then be used in various research and therapeutic contexts.



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Logical relationships of the title compound and its applications.

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## References

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